molecular formula C12H7ClFNO2 B1426781 2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene CAS No. 904325-90-2

2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene

Cat. No. B1426781
M. Wt: 251.64 g/mol
InChI Key: WWKOZBKPAFNDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene is a chemical compound with the molecular formula C12H7ClFNO2 . It has a molecular weight of 251.64 .


Molecular Structure Analysis

The InChI code for 2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene is 1S/C12H7ClFNO2/c13-11-7-9(4-5-12(11)14)8-2-1-3-10(6-8)15(16)17/h1-7H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Chemical Synthesis and Fluorination Techniques

2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene is involved in the fluorination of aromatic compounds, demonstrating its role in the development of novel chemical synthesis techniques. For example, the fluorination of benzene compounds with xenon difluoride in the presence of boron trifluoride etherate has been explored, highlighting its utility in producing fluorobenzene and other fluorinated aromatic compounds under specific conditions (Fedorov et al., 2015). This research underpins the broader applicability of chloro-fluoro-nitrobenzene derivatives in the field of organic synthesis, especially in the selective fluorination of aromatic molecules.

Solid-Phase Synthesis and Heterocyclic Compound Development

The compound has been identified as a potential building block in the solid-phase synthesis of various heterocyclic scaffolds, emphasizing its significance in the construction of complex organic structures. Křupková et al. (2013) detail its use in generating substituted nitrogenous heterocycles, including benzimidazoles and benzotriazoles, through polymer-supported methodologies (Křupková et al., 2013). This exploration showcases the multifaceted roles of chloro-fluoro-nitrobenzene derivatives in facilitating the synthesis of biologically relevant and pharmacologically active compounds.

Material Science and Polymer Research

Research into the properties and applications of novel materials also encompasses the utilization of 2-chloro-1-fluoro-4-(4-nitrophenyl)benzene. For instance, its derivatives have been implicated in the synthesis and characterization of new fluorine-containing polymers, offering insights into the development of materials with specific thermal and chemical resistance properties (Yu Xin-hai, 2010). Such studies are crucial for advancing the field of material science, particularly in creating innovative materials for technological and industrial applications.

Environmental Science and Analytical Chemistry

In the context of environmental science and analytical chemistry, derivatives of 2-chloro-1-fluoro-4-(4-nitrophenyl)benzene have been employed as derivatization reagents for the analysis of biogenic amines in wine samples. This application underscores the compound's relevance in developing analytical methodologies for food safety and quality assessment (Kmieciak et al., 2023). The ability to accurately quantify biogenic amines in consumable products is essential for ensuring public health and compliance with food standards.

Safety And Hazards

While specific safety and hazard information for 2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene was not found, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools when handling similar compounds .

properties

IUPAC Name

2-chloro-1-fluoro-4-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-11-7-9(3-6-12(11)14)8-1-4-10(5-2-8)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKOZBKPAFNDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718398
Record name 3-Chloro-4-fluoro-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene

CAS RN

904325-90-2
Record name 3-Chloro-4-fluoro-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.